Product packaging for 1,3-Dithiane, 2-propylidene-(Cat. No.:CAS No. 51102-63-7)

1,3-Dithiane, 2-propylidene-

Cat. No.: B14659005
CAS No.: 51102-63-7
M. Wt: 160.3 g/mol
InChI Key: PFDFXSQYTFOXHF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of 1,3-Dithiane (B146892) Reagents in Synthetic Chemistry

The field of organic synthesis was significantly advanced in the 1960s with the introduction of 1,3-dithiane chemistry, primarily through the pioneering work of E.J. Corey and Dieter Seebach. Their research led to the development of the Corey-Seebach reaction, a transformative method for the synthesis of ketones and other carbonyl-containing compounds. acs.orgasau.runih.gov This reaction was first reported in 1965 and detailed the synthesis of a dicarbonyl derivative from 1,3-dithiane. acs.org The core of this methodology involves the reaction of an aldehyde or ketone with 1,3-propanedithiol (B87085) in the presence of a Lewis acid to form a cyclic thioacetal, specifically a 1,3-dithiane. acs.orgstackexchange.com

The key to the synthetic utility of the 1,3-dithiane is the increased acidity of the C-2 proton compared to the corresponding aldehyde. This allows for deprotonation with a strong base, such as n-butyllithium, to form a nucleophilic 2-lithio-1,3-dithiane. asau.rumdpi.com This lithiated intermediate, often referred to as the Corey-Seebach reagent, can then react with a wide array of electrophiles. acs.orgasau.ru Following the nucleophilic addition, the dithiane group can be hydrolyzed back to a carbonyl group, typically using reagents like mercury(II) oxide or mercury(II) chloride, to yield a ketone. asau.rustackexchange.com

Initially, dithianes were recognized for their role as protecting groups for carbonyls due to their stability under various conditions. smolecule.com However, the development of the Corey-Seebach reaction elevated their status to that of powerful C1-synthons. researchgate.net Over the decades, the application of dithiane-based strategies has evolved significantly, becoming a cornerstone in the construction of complex, architecturally intricate natural products such as alkaloids, terpenoids, and polyketides. stackexchange.commdpi.comacs.org This evolution showcases the journey of 1,3-dithianes from simple protecting groups to indispensable tools for advanced organic synthesis. acs.org

Significance of 1,3-Dithianes as Umpolung Reagents and Acyl Anion Equivalents

The significance of 1,3-dithianes in modern synthesis is intrinsically linked to the concept of "Umpolung," a German term for polarity inversion. smolecule.combrynmawr.edusci-hub.se This concept, introduced by Seebach and Corey, describes the chemical modification of a functional group to reverse its inherent polarity. smolecule.com In a typical carbonyl compound, the carbon atom is electrophilic due to the higher electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. organic-chemistry.org The formation of a 1,3-dithiane from a carbonyl compound masterfully inverts this reactivity. smolecule.com

By converting the electrophilic carbonyl carbon into the C-2 position of a dithiane ring, the attached proton becomes sufficiently acidic to be removed by a strong base. chempedia.info The resulting 2-lithio-1,3-dithiane features a nucleophilic carbon at this position, effectively behaving as a masked acyl anion. organic-chemistry.orgchempedia.info Acyl anions themselves are not readily accessible synthons in organic chemistry, so 1,3-dithianes serve as their synthetic equivalents. organic-chemistry.org

This polarity reversal allows for the formation of carbon-carbon bonds that are otherwise synthetically challenging. The lithiated dithiane can react with various electrophiles, including alkyl halides, epoxides, and other carbonyl compounds. asau.ru This provides access to products such as α-hydroxy ketones and 1,2-diketones, which cannot be formed through conventional aldehyde reactions like the aldol (B89426) condensation. asau.ru The stability of the 2-lithio-1,3-dithiane intermediate, attributed to the stabilizing effect of the adjacent sulfur atoms, further enhances its synthetic utility. chempedia.info This powerful strategy of employing 1,3-dithianes as acyl anion equivalents has opened up novel retrosynthetic pathways and is a fundamental tactic in the design and execution of complex molecular syntheses. acs.org

Table 1: The Corey-Seebach Reaction: From Aldehyde to Ketone This table outlines the general steps of the Corey-Seebach reaction, a prime example of dithiane utility.

Step Description Reactants Product
1. Thioacetal Formation An aldehyde is protected as a 1,3-dithiane. Aldehyde, 1,3-Propanedithiol, Lewis Acid 1,3-Dithiane
2. Deprotonation (Umpolung) The C-2 proton is removed to form a nucleophilic carbanion. 1,3-Dithiane, n-Butyllithium 2-Lithio-1,3-dithiane
3. Alkylation The lithiated dithiane reacts with an electrophile. 2-Lithio-1,3-dithiane, Alkyl Halide 2-Alkyl-1,3-dithiane
4. Deprotection The dithiane is hydrolyzed to reveal the final ketone product. 2-Alkyl-1,3-dithiane, Mercury(II) salts, Water Ketone

Role of 1,3-Dithiane, 2-propylidene- within Current Dithiane Methodologies and Research Frontiers

Within the broader family of dithiane reagents, 1,3-Dithiane, 2-propylidene- serves as a specialized and valuable precursor. Its synthesis typically involves the thioacetalization of acetone (B3395972) with 1,3-propanedithiol, catalyzed by an acid. smolecule.com The resulting exocyclic double bond of the propylidene group offers unique reactivity and serves as a handle for further synthetic transformations.

A key aspect of the chemistry of 2-propylidene-1,3-dithiane is its deprotonation. Unlike simple 2-alkyl-1,3-dithianes, the deprotonation of 2-propylidene-1,3-dithiane to generate the corresponding allylic anion requires specific conditions, notably the assistance of hexamethylphosphoramide (B148902) (HMPA) in conjunction with a strong base like butyllithium. The resulting allylic dithiane anion is a versatile nucleophile.

Table 2: Reactivity of 2-Propylidene-1,3-dithiane This table highlights the specific conditions for generating the allylic anion from 2-propylidene-1,3-dithiane and its subsequent reaction.

Reaction Reagents Key Feature Product Type
Deprotonation 2-Propylidene-1,3-dithiane, n-Butyllithium, HMPA Formation of a nucleophilic allylic anion. [2-(1,3-Dithian-2-ylidene)propyl]lithium
Aldehyde Addition Allylic anion, Aldehyde Excellent γ-regioselectivity and anti-selectivity. γ-Adduct (homoallylic alcohol)

Research has shown that the addition of this lithiated species to saturated aldehydes proceeds with excellent γ-regioselectivity and high diastereoselectivity, favoring the anti-adduct. This controlled reactivity makes it a useful building block for creating specific stereocenters in more complex molecules.

While direct applications are specific, the structural motif of 2-propylidene-1,3-dithiane is found in more complex reagents that are at the forefront of dithiane research. For instance, related 2-propylidene-1,3-bis(silane)s have been developed as highly effective terminators in heteroannulation reactions. These cyclizations, initiated by C-acylnitrilium ions, proceed under very mild conditions to produce Δ¹-pyrrolines, which are valuable heterocyclic structures. brynmawr.edu

The frontiers of dithiane chemistry continue to expand, with a focus on developing novel catalytic methods. A significant recent development is the use of 2-aryl-1,3-dithianes as transmetalation reagents in palladium-catalyzed cross-coupling reactions. sci-hub.se This allows for the formation of 2,2-diaryl-1,3-dithianes, which are precursors to diaryl ketones and diarylmethanes. sci-hub.se Although these current studies primarily focus on 2-aryl derivatives, they open avenues for exploring the catalytic coupling of other dithiane derivatives, including allylic systems derived from 2-propylidene-1,3-dithiane, thereby expanding the synthetic toolkit available to organic chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12S2 B14659005 1,3-Dithiane, 2-propylidene- CAS No. 51102-63-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51102-63-7

Molecular Formula

C7H12S2

Molecular Weight

160.3 g/mol

IUPAC Name

2-propylidene-1,3-dithiane

InChI

InChI=1S/C7H12S2/c1-2-4-7-8-5-3-6-9-7/h4H,2-3,5-6H2,1H3

InChI Key

PFDFXSQYTFOXHF-UHFFFAOYSA-N

Canonical SMILES

CCC=C1SCCCS1

Origin of Product

United States

Advanced Synthetic Methodologies for 1,3 Dithianes and Their 2 Substituted Derivatives

Catalytic Thioacetalization Reactions for 1,3-Dithiane (B146892) Formation

Catalytic methods for thioacetalization, the formation of dithianes from carbonyl compounds and 1,3-propanedithiol (B87085), offer significant advantages over stoichiometric approaches, including milder reaction conditions, higher yields, and improved chemoselectivity. wikipedia.org Both Brønsted and Lewis acids are effective in promoting this transformation.

Brønsted Acid Catalysis

Brønsted acids are fundamental catalysts for the formation of 1,3-dithianes from aldehydes and ketones. researchgate.net The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the sulfur atoms of 1,3-propanedithiol. A variety of Brønsted acids, from simple mineral acids to more complex organocatalysts, have been employed. For instance, a water-stable Brønsted acidic ionic liquid with an alkane sulfonic acid moiety has been shown to catalyze the chemoselective thioacetalization of aldehydes, affording 1,3-dithianes in high yields and with short reaction times. uib.no Similarly, perchloric acid adsorbed on silica gel (HClO₄-SiO₂) is an extremely efficient and reusable catalyst for dithiane formation under solvent-free conditions at room temperature. wikipedia.org

These catalysts often exhibit high chemoselectivity, allowing for the protection of aldehydes in the presence of less reactive ketones. uwindsor.ca The use of solid-supported Brønsted acids further enhances the practical applicability of this method by simplifying catalyst removal and recycling. quimicaorganica.org

Table 1: Examples of Brønsted Acid-Catalyzed Thioacetalization
Carbonyl CompoundCatalystConditionsYield (%)Reference
Benzaldehydep-Toluenesulfonic acid/Silica gelSolvent-free, rt95 wikipedia.org
CyclohexanoneHClO₄-SiO₂Solvent-free, rt, 10 min98 wikipedia.org
4-ChlorobenzaldehydeSulfamic acid/SiO₂60 °C, 10 min98 uwindsor.ca

Lewis Acid Catalysis (e.g., Yttrium Triflate, Tungstophosphoric Acid, Copper Bis(dodecyl sulfate))

Lewis acids are highly effective catalysts for thioacetalization, activating the carbonyl group by coordinating to the oxygen atom. This coordination enhances the carbonyl carbon's electrophilicity, making it more susceptible to attack by the dithiol. researchgate.net

Yttrium Triflate (Y(OTf)₃) has emerged as a particularly efficient and reusable catalyst for this transformation. It can convert a wide range of carbonyl compounds into their corresponding dithiane derivatives using only a small catalytic amount (e.g., 5 mol%). Current time information in Pasuruan, ID. The reactions proceed smoothly at room temperature without the need for an inert atmosphere or dry solvents, offering excellent yields for aromatic, aliphatic, and heterocyclic aldehydes. Current time information in Pasuruan, ID. A key advantage of Y(OTf)₃ is its high chemoselectivity for aldehydes over ketones at room temperature. Current time information in Pasuruan, ID.

Tungstophosphoric Acid (H₃PW₁₂O₄₀) is a heteropolyacid that functions as a highly effective and selective catalyst for the thioacetalization of aldehydes, ketones, and their acetal derivatives. uib.no It can be employed in the absence of a solvent, providing excellent yields. uib.no For sterically hindered carbonyl compounds, the reaction can be successfully carried out in refluxing petroleum ether. uib.no

Copper Bis(dodecyl sulfate) (Cu(DS)₂) serves as a unique Lewis acid-surfactant-combined catalyst that is both efficient and reusable for thioacetalization in water. quimicaorganica.org This approach aligns with the principles of green chemistry by eliminating the need for organic solvents. Cu(DS)₂ forms emulsion droplets in water, creating a hydrophobic microenvironment that facilitates the reaction. quimicaorganica.org This method is applicable to a broad spectrum of aldehydes and ketones and demonstrates high chemoselectivity, achieving yields up to 97%. quimicaorganica.org The catalyst can be easily recovered and reused multiple times without a significant loss of activity. quimicaorganica.org

Table 2: Comparison of Lewis Acid Catalysts in Thioacetalization
CatalystSubstrate ExampleConditionsYield (%)Reference
Yttrium Triflate4-Nitrobenzaldehyde (B150856)CH₂Cl₂, rt, 15 min94 Current time information in Pasuruan, ID.
Tungstophosphoric AcidBenzaldehydeSolvent-free, rt, 5 min98 uib.no
Copper Bis(dodecyl sulfate)4-ChlorobenzaldehydeH₂O, rt, 10 min96 quimicaorganica.org

Iodine-Catalyzed Thioacetalization and Transthioacetalization

Molecular iodine (I₂) has proven to be a mild, efficient, and chemoselective catalyst for the protection of aldehydes and ketones as their corresponding dithianes. wikipedia.org The reaction proceeds under neutral conditions, making it suitable for substrates with acid-sensitive functional groups. Iodine's catalytic activity is attributed to its mild Lewis acidic character. wikipedia.org This methodology is not only effective for direct thioacetalization of carbonyls but also for the transthioacetalization of O,O-acetals, O,O-ketals, and acylals, providing a versatile route to 1,3-dithianes. uib.no

Table 3: Iodine-Catalyzed Thioacetalization of Various Carbonyls
Carbonyl CompoundConditionsTime (h)Yield (%)Reference
BenzaldehydeCH₂Cl₂, rt0.595
CyclohexanoneCH₂Cl₂, rt1.592
AcetophenoneCH₂Cl₂, rt2.590

Radical-Mediated Synthetic Pathways to Dithiane Structures

While ionic pathways dominate the synthesis of 1,3-dithianes, radical-mediated reactions offer alternative strategies, particularly for the derivatization of the dithiane ring.

Radical Addition Reactions (e.g., involving alkyl halides and dithiols)

The formation of the 1,3-dithiane ring via a radical-mediated cyclization between 1,3-propanedithiol and an alkyl halide (such as a gem-dihalide) is not a conventional or widely documented synthetic strategy. The predominant methods for forming the dithiane ring involve nucleophilic attack of the dithiol or dithiolate on an electrophilic carbon, such as a carbonyl or a carbon bearing two leaving groups.

In principle, a radical pathway could be envisioned involving the generation of a thiyl radical from 1,3-propanedithiol. This could then react with a suitable substrate. However, the direct cyclization with a simple alkyl halide to form the dithiane ring is mechanistically challenging and not commonly observed. More prevalent in the literature are radical cyclizations where a thiyl radical adds to an unsaturated system, such as an alkene or alkyne, within the same molecule to form a ring. For instance, thiol-ene cyclizations are a powerful tool in radical chemistry, but this typically involves substrates already containing both the thiol and the unsaturated moiety. The reaction of 2-alkyl-1,3-dithiane derivatives with reagents like BrF₃ to form 1,1-difluoromethyl alkanes proceeds with primary alkyl halides, showcasing radical transformations on a pre-formed dithiane ring. wikipedia.orguib.no

Oxidative Coupling Approaches for Dithiane Derivatization (e.g., β-Ketodithianes)

Radical-mediated oxidative coupling provides a modern, metal-free approach to the derivatization of dithianes, enabling the formation of complex structures such as β-ketodithianes. One notable method involves the difunctionalization of alkynes. uib.no In this process, a dithianyl radical is generated from a precursor like 2-chloro-1,3-dithiane. This radical then undergoes a conjugate addition to an alkyne, forming a vinyl radical intermediate. This intermediate is subsequently trapped by molecular oxygen from the air, which acts as the oxidant and the source of the carbonyl oxygen, to yield the final β-ketodithiane product.

This radical coupling pathway is advantageous as it avoids the use of stoichiometric organometallic reagents or transition metal catalysts, offering an atom-economical and environmentally friendly route to valuable, highly substituted dithiane derivatives. The method demonstrates broad substrate scope and high regioselectivity. uib.no

Table 4: Oxidative Coupling of Alkynes with 2-Chloro-1,3-dithiane to form β-Ketodithianes
AlkyneConditionsYield (%)Reference
PhenylacetyleneMsOH, DCE, 50 °C, Air79
1-OctyneMsOH, DCE, 50 °C, Air72
4-EthynyltolueneMsOH, DCE, 50 °C, Air81

Lithiation and Organometallic Approaches in Dithiane Synthesis

Organometallic reagents are pivotal in the functionalization of the 1,3-dithiane ring, particularly at the C2 position. The acidity of the C2 protons allows for deprotonation to form a stabilized carbanion, which can then react with a variety of electrophiles.

The generation of 2-lithio-1,3-dithiane is a fundamental step in the synthetic utility of the dithiane group. The protons at the C2 position of the 1,3-dithiane ring are acidic (pKa ≈ 31) and can be readily abstracted by a strong base. youtube.com n-Butyllithium (n-BuLi) is the most commonly employed base for this purpose. researchgate.netyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), at low temperatures (e.g., -20 °C) to afford the 2-lithio-1,3-dithiane species. researchgate.net This lithiated intermediate is a powerful nucleophile, serving as an acyl anion equivalent. acs.org

The formation of the carbanion is an acid-base reaction where the n-butyl anion of n-BuLi removes a proton from the C2 position of the 1,3-dithiane. youtube.com The resulting 2-lithio-1,3-dithiane is a versatile reagent that can react with a wide array of electrophiles. youtube.com The stability and high nucleophilicity of this organolithium species are key to its synthetic value. youtube.comacs.org

For 2-substituted 1,3-dithianes, the metalation process can also be achieved with n-BuLi, though reaction times may vary. researchgate.net An alternative, faster method involves the transmetalation of 2-trimethylstannyl- or 2,2-bis(trimethylstannyl)-1,3-dithiane with reagents like lithium diisopropylamide (LDA) or methyllithium (MeLi) at -78 °C. researchgate.net

Table 1: Conditions for the Formation of 2-Lithio-1,3-Dithianes

Dithiane SubstrateBaseSolventTemperatureReference
1,3-Dithianen-ButyllithiumTHF-20 °C researchgate.net
2-Substituted 1,3-Dithianesn-ButyllithiumTHFVaries researchgate.net
2-Trimethylstannyl-1,3-dithianeLDA or MeLiTHF-78 °C researchgate.net

Once the 2-lithio-1,3-dithiane is formed, it can be alkylated by reacting it with various electrophiles, such as alkyl halides or sulfonates. uwindsor.caorganic-chemistry.org This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the dithiane carbanion attacks the electrophilic carbon of the alkylating agent. youtube.com The choice of the alkylating agent is crucial, with primary alkyl halides and arenesulfonates of primary alcohols being particularly effective. youtube.comorganic-chemistry.org

Stereoselectivity can be a significant factor in these alkylation reactions, especially when the dithiane or the electrophile contains chiral centers. For instance, the addition of 2-lithio-1,3-dithiane to chiral epoxides can proceed with high diastereoselectivity. uwindsor.ca Furthermore, the use of chiral auxiliaries or catalysts can induce enantioselectivity in the alkylation process.

A study by Seebach and Wilka demonstrated that benzenesulfonates of primary alcohols react smoothly with 2-lithio-1,3-dithiane and its 2-phenyl derivative at room temperature to give 2-alkyl derivatives in high yields. organic-chemistry.org This provides a valuable alternative to the use of alkyl halides.

Table 2: Examples of Alkylation Reactions of 2-Lithio-1,3-Dithianes

Lithiated DithianeElectrophileProductYieldReference
2-Lithio-1,3-dithianeAlkyl Halide2-Alkyl-1,3-dithianeHigh youtube.com
2-Lithio-1,3-dithianeBenzenesulfonate of Primary Alcohol2-Alkyl-1,3-dithianeHigh organic-chemistry.org
2-Lithio-2-methyl-1,3-dithianeMethyl Chloroformate2-Methoxycarbonyl-2-methyl-1,3-dithiane- uwindsor.ca

Ring Expansion and Rearrangement Strategies for Dithiane Skeletons (e.g., from Dithiolanes)

Ring expansion reactions provide an alternative route to 1,3-dithianes, often starting from smaller ring systems like 1,3-dithiolanes. These methods can be particularly useful for accessing dithianes with specific substitution patterns that might be challenging to obtain through direct cyclization.

One reported method involves the use of o-iodoxybenzoic acid (IBX) in combination with tetraethylammonium bromide (TEAB) for the ring expansion of 1,3-dithiolanes to 1,3-dithianes. researchgate.net Another strategy for the synthesis of medium-ring dithiacycloalkenes involves the ring expansion of halo dithiolanes and dithianes. acs.org These reactions often proceed through fragmentation of a bicyclic system containing the smaller dithioacetal ring. acs.org While less common for the synthesis of simple 1,3-dithianes, these rearrangement strategies are valuable for constructing more complex, medium-sized sulfur-containing rings.

Specialized Synthetic Routes to Functionalized 1,3-Dithiane Derivatives

Beyond the standard lithiation-alkylation sequence, several specialized methods have been developed to introduce specific functionalities onto the 1,3-dithiane scaffold.

β-Hydroxy 1,3-dithianes are valuable synthetic intermediates. One approach to their synthesis involves the reaction of 2-lithio-1,3-dithianes with epoxides. researchgate.net The nucleophilic dithiane anion attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a β-hydroxy dithiane derivative after workup. uwindsor.ca

An alternative synthesis of a β-hydroxy dithiane, specifically 3-(1,3-dithian-2-yl)-1,1-diethoxypropan-2-ol, was achieved using 3,3,4,4-tetraethoxybut-1-yne (TEB) as a key synthon. uib.no This multi-step synthesis highlights the use of more complex starting materials to achieve specific functionalization patterns.

Bicyclo[1.1.1]pentanes (BCPs) are gaining significant attention as bioisosteres for phenyl groups in medicinal chemistry. nih.gov A general method for the synthesis of BCP-containing dithianes has been developed, which involves the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane. nih.gov This reaction proceeds via a two-electron pathway and provides access to a broad scope of 2-aryl-2-(bicyclo[1.1.1]pent-1-yl)-1,3-dithianes in good to excellent yields. nih.gov These products can be further transformed, for example, by deprotection of the dithiane to yield BCP aryl ketones. nih.gov

The development of methods to incorporate BCPs into molecules is an active area of research, driven by the potential for these rigid scaffolds to improve the pharmacological properties of drug candidates. nih.govgoogle.com

Intramolecular Cyclizations Utilizing 2-Propylidene-1,3-bis(silanes)

A significant advancement in the synthesis of complex cyclic molecules involves the use of 2-propylidene-1,3-bis(silane) moieties as versatile bis-nucleophiles. Research has demonstrated their successful application in highly efficient and stereoselective annulation sequences, leading to the formation of bridged polycyclic molecules. This methodology is particularly noteworthy for its ability to construct intricate molecular architectures, such as the tricyclic core of naturally occurring alkaloids.

The first examples of diastereoselective cyclizations terminated by 2-propylidene-1,3-bis(silanes) have been reported, showcasing a novel approach to stereocontrolled synthesis. acs.org This method has been applied to the synthesis of a bridged pyrrolizidine, which serves as a model for the core structure of (±)-stemofoline, a potent natural insecticide. acs.org

The core of this synthetic strategy is a tandem intramolecular cyclization. The process is initiated by the condensation of a suitable amine with a ketone, such as ethyl levulinate, to form an intermediate enamine. acs.org This is followed by a key step involving S-alkylation and an intramolecular desilylative cyclization. For instance, exposing an intermediate thioamide to triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻) in acetonitrile initiates a consecutive S-alkylation and cyclization cascade. acs.org This sequence efficiently delivers complex bridged tricyclic structures in high yields. In one documented synthesis, the bridged tricyclic pyrrolizidine was obtained in a 90% isolated yield. acs.org

A critical aspect of this methodology was the development of a preparatively general and scalable synthesis for the 2-propylidene-1,3-bis(silane) subunit itself, as no such methods were available prior to this investigation. acs.org The developed procedure allows for the large-scale synthesis of key amine intermediates required for the cyclization sequence. acs.org

The versatility of the 2-propylidene-1,3-bis(silane) moiety as a bis-nucleophile allows it to participate effectively in consecutive cyclizations, providing a convergent pathway to complex polycyclic systems. acs.org For accurate analysis of the crude pyrrolidine (B122466) products, which can sometimes be complicated by the presence of monodesilylated imine, N-tosylate derivatives are typically prepared. acs.org The research has shown that these cyclization methodologies based on allylsilanes are promising for the stereodefined synthesis of various bioactive substances. acs.org

Research Findings on Diastereoselective Cyclization

The study demonstrated high diastereoselectivity in the cyclization process. The reaction conditions, including the choice of Lewis acid and the order of addition, were found to be crucial. For example, using titanium tetrachloride (TiCl₄) as a promoter and employing an inverse addition of the aldimine to the Lewis acid prior to cyclization were key to achieving high stereocontrol. acs.org In specific cases, a single diastereomer was detected in the 300 MHz ¹H NMR spectrum of the product. acs.org

Table 1: Selected Reagents and Conditions for Cyclization

StepReagents and ConditionsPurposeReference
Thioamide FormationLawesson's reagent (0.55 equiv), (i-Pr)₂NEt (0.25 equiv)Conversion of an amide to a thioamide intermediate. acs.org
CyclizationEt₃O⁺BF₄⁻ (1.0 equiv), CH₃CN, 0 °C → rtInitiation of S-alkylation followed by intramolecular desilylative cyclization. acs.org
Aldimine FormationCH₃CHO (1.1 equiv), -10 °CPreparation of the imine substrate for cyclization. acs.org
Lewis Acid PromotionTiCl₄, inverse additionTo facilitate the cyclization and control stereochemistry. acs.org

Compound Index

Mechanistic Organic Chemistry of 1,3 Dithiane Reactivity and Transformations

Electronic Effects and Carbanion Stabilization in 1,3-Dithiane (B146892) Derivatives

The acidity of the protons at the C2 position of the 1,3-dithiane ring (pKa ≈ 31) is significantly enhanced compared to a typical methylene (B1212753) group in a cyclohexane (B81311) ring. youtube.com This increased acidity is a direct consequence of the electronic effects exerted by the adjacent sulfur atoms, which effectively stabilize the resulting carbanion upon deprotonation.

The stability of the 2-lithio-1,3-dithiane carbanion is a subject of ongoing discussion, with historical and modern interpretations. One of the earliest and most frequently cited explanations involves the participation of the vacant d-orbitals on the sulfur atoms. scribd.comuwindsor.ca In this model, the lone pair of the carbanion is stabilized through delocalization into these empty d-orbitals, a form of pπ-dπ bonding. This electron back-donation from the carbon to the sulfur helps to disperse the negative charge, thereby increasing the stability of the anion. uwindsor.ca

While the concept of d-orbital participation has been a cornerstone in explaining the stability of sulfur-stabilized carbanions, more contemporary computational studies suggest that the role of d-orbitals may be less significant than previously thought. uclouvain.be Modern molecular orbital theory often emphasizes the importance of other stabilizing interactions. Natural Bond Orbital (NBO) calculations have revealed stabilizing interactions between the carbanionic center and the antibonding σ* orbitals of the adjacent C-S bonds. researchgate.net This n → σ* interaction, also known as negative hyperconjugation, provides an alternative and currently more favored explanation for the observed stability.

Nucleophilic Reactivity of 2-Lithio-1,3-Dithianes (Corey-Seebach Reaction)

The generation of the 2-lithio-1,3-dithiane carbanion, typically achieved by treating the 1,3-dithiane with a strong base like n-butyllithium, opens up a wide array of synthetic possibilities. This nucleophilic species, central to the Corey-Seebach reaction, can react with a variety of electrophiles to form new carbon-carbon bonds. The subsequent hydrolysis of the dithiane moiety unmasks the carbonyl functionality, providing a powerful method for the synthesis of ketones and aldehydes.

2-Lithio-1,3-dithiane derivatives readily add to the carbonyl carbon of aldehydes and ketones. This reaction forms a tetrahedral intermediate which, upon acidic workup, yields an α-hydroxy carbonyl compound. The initial adduct is a 2-(1-hydroxyalkyl)-1,3-dithiane, and subsequent removal of the dithiane protecting group reveals the ketone or aldehyde functionality. This two-step process effectively achieves the nucleophilic acylation of an aldehyde or ketone.

ElectrophileDithiane DerivativeProduct after Hydrolysis
Acetaldehyde2-Propylidene-1,3-dithiane3-Hydroxy-2-pentanone
Acetone (B3395972)2-Propylidene-1,3-dithiane3-Hydroxy-3-methyl-2-pentanone
Cyclohexanone2-Propylidene-1,3-dithiane1-(1-Hydroxycyclohexyl)propan-1-one

The nucleophilic ring-opening of epoxides by 2-lithio-1,3-dithianes provides a convenient route to β-hydroxy carbonyl compounds. scribd.com The carbanion attacks one of the carbon atoms of the epoxide ring, leading to the formation of a new carbon-carbon bond and a hydroxyl group two carbons away from the dithiane ring. Subsequent hydrolysis of the dithiane affords the corresponding β-hydroxy ketone or aldehyde. scribd.com This reaction is a valuable tool for the construction of 1,3-dioxygenated systems.

ElectrophileDithiane DerivativeProduct after Hydrolysis
Propylene oxide2-Propylidene-1,3-dithiane4-Hydroxy-2-hexanone
Styrene oxide2-Propylidene-1,3-dithiane4-Hydroxy-4-phenyl-2-butanone
Cyclohexene oxide2-Propylidene-1,3-dithiane1-(2-Hydroxycyclohexyl)propan-1-one

One of the most fundamental and widely used applications of 2-lithio-1,3-dithiane chemistry is its reaction with alkylating agents. organic-chemistry.org Primary and secondary alkyl halides, as well as sulfonates (e.g., tosylates, mesylates), are excellent electrophiles for this transformation. The reaction proceeds via an SN2 mechanism, resulting in the formation of a 2-alkyl-1,3-dithiane derivative. This methodology allows for the straightforward synthesis of a wide variety of ketones and aldehydes upon hydrolysis of the dithiane.

ElectrophileDithiane DerivativeProduct after Hydrolysis
Methyl iodide2-Propylidene-1,3-dithiane2-Butanone
Benzyl bromide2-Propylidene-1,3-dithiane1-Phenyl-2-butanone
Propyl tosylate2-Propylidene-1,3-dithiane2-Hexanone

Reactivity with Nitriles and Other Electrophilic Species

The reactivity of 2-substituted 1,3-dithianes is most famously harnessed through the generation of a carbanion at the C2 position. This nucleophilic species, often generated by deprotonation with a strong base like n-butyllithium, serves as a versatile acyl anion equivalent. rsc.org This "umpolung" of the typical electrophilic character of a carbonyl carbon is a foundational concept in the Corey-Seebach reaction. rsc.org The resulting 2-lithio-1,3-dithiane can react with a wide array of electrophiles.

While direct reaction with nitriles can be complex, the principle of nucleophilic attack by the dithiane anion is central. The reaction with other electrophiles, such as alkyl halides, epoxides, aldehydes, and ketones, is well-established. rsc.org For instance, the reaction of a 2-lithio-1,3-dithiane with an alkyl halide proceeds via an SN2 mechanism to form a new carbon-carbon bond, leading to a 2,2-disubstituted 1,3-dithiane. Subsequent hydrolysis of the dithiane moiety can then unveil a ketone, completing the formal acylation process. The stability of the dithiane anion, attributed to the polarizability of the adjacent sulfur atoms, allows for efficient reactions with a broad scope of electrophilic partners. rsc.org

ElectrophileProduct Type after Dithiane HydrolysisMechanistic Pathway
Alkyl HalideKetoneSN2
Aldehyde/Ketoneα-Hydroxy ketoneNucleophilic Addition
Epoxideβ-Hydroxy ketoneRing-opening
Acyl Chlorideα-DiketoneNucleophilic Acyl Substitution

Advanced Mechanistic Investigations in Dithiane Functionalization and Conversion

Beyond classical reactivity, the mechanistic pathways of dithiane transformations have been explored using advanced photochemical, catalytic, and computational methods, revealing more complex and nuanced reaction coordinates.

Photochemical Cleavage Mechanisms: Electron Transfer and Superoxide (B77818) Anion Involvement

The deprotection of 1,3-dithianes to regenerate the parent carbonyl compound is a critical step in their synthetic application. While many methods exist, photochemical cleavage offers a mild alternative. Mechanistic studies using steady-state and laser flash photolysis have elucidated a pathway involving single electron transfer (SET). researchgate.netnih.govnih.gov In the presence of a photosensitizer, irradiation induces an electron transfer from the dithiane to the excited sensitizer, generating a dithiane radical cation. researchgate.netnih.govnih.gov

This radical cation is highly reactive and undergoes rapid unimolecular fragmentation through C–S bond cleavage to form a distonic radical cation. researchgate.netnih.gov Crucially, experimental evidence, such as the requirement of oxygen for high conversion yields and the inhibition of the reaction by p-benzoquinone, points to the involvement of the superoxide radical anion (O₂⁻). researchgate.netnih.gov The superoxide anion, formed from molecular oxygen, is proposed to be the key species that drives the deprotection reaction, leading to the final carbonyl product. researchgate.netnih.gov Density functional theory (DFT) calculations have provided theoretical support for this mechanism, corroborating the experimental findings that the superoxide anion is a more effective reactant than molecular oxygen or water in this transformation. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling Mechanisms (e.g., Arylations)

Transition metal catalysis has significantly expanded the utility of dithianes beyond their classical role as simple nucleophiles. Palladium-catalyzed cross-coupling reactions, for example, enable the direct arylation of the C2 position. The mechanism for the coupling of a 2-aryl-1,3-dithiane with an aryl bromide generally follows a canonical catalytic cycle for cross-coupling reactions. semanticscholar.org

The proposed mechanism consists of several key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl bromide (Ar-Br) bond to form a Pd(II) species. semanticscholar.org

Deprotonation: A base, such as a metal hexamethyldisilazide or potassium tert-butoxide, deprotonates the relatively acidic C2-proton of the 2-aryl-1,3-dithiane to generate the nucleophilic dithianyl anion. semanticscholar.orgresearchgate.net

Transmetalation: The dithianyl anion undergoes transmetalation with the Pd(II) complex, displacing the bromide and forming a diorganopalladium(II) intermediate. semanticscholar.org

Reductive Elimination: This intermediate undergoes reductive elimination to form the C-C bond between the two aryl groups, yielding the 2,2-diaryl-1,3-dithiane product and regenerating the Pd(0) catalyst. semanticscholar.org

This methodology effectively uses the dithiane as a polarity-reversed transmetalation reagent, enabling the synthesis of complex structures like diaryl ketones after a subsequent deprotection step. researchgate.netnih.gov

Catalytic Cycle StepReactantsIntermediate/Product
Oxidative AdditionPd(0) catalyst, Aryl bromideAryl-Pd(II)-Br complex
Deprotonation2-Aryl-1,3-dithiane, BaseDithianyl anion
TransmetalationAryl-Pd(II)-Br complex, Dithianyl anionDiaryl-Pd(II) complex
Reductive EliminationDiaryl-Pd(II) complex2,2-Diaryl-1,3-dithiane, Pd(0) catalyst

Mechanistic Aspects of Reactions with Strained Ring Systems (e.g., [1.1.1]Propellane)

The reaction of dithiane anions with highly strained molecules like [1.1.1]propellane provides access to unique structural motifs, such as bicyclo[1.1.1]pentanes (BCPs), which are valuable as phenyl group bioisosteres. rsc.orgresearchgate.net Mechanistic studies, supported by computational investigations, indicate that the reaction of a 2-aryl-1,3-dithiane anion with [1.1.1]propellane proceeds via a two-electron (anionic) pathway rather than a radical mechanism. rsc.orgresearchgate.net

The process begins with the deprotonation of the 2-aryl-1,3-dithiane to form the corresponding anion. rsc.org This anion then acts as a competent nucleophile, adding to one of the bridgehead carbons of the [1.1.1]propellane. rsc.org This addition leads to the cleavage of the central, highly strained C1–C3 bond of the propellane, resulting in the formation of a bicyclo[1.1.1]pentyl anion intermediate, which is subsequently protonated upon workup to yield the final product. rsc.orgwikipedia.org This transformation is significant as it demonstrates that 2-aryl-1,3-dithiyl anions are effective nucleophiles for addition to [1.1.1]propellane, opening a synthetic route to valuable BCP-ketone analogues. rsc.orgresearchgate.net

Enzyme-Mimetic and Biomimetic Transformations Involving Dithiane Scaffolds

The "umpolung" reactivity of 1,3-dithianes serves as a powerful biomimetic model for the catalytic action of thiamine (B1217682) pyrophosphate (TPP), an essential coenzyme in all living systems. researchgate.netresearchgate.net TPP-dependent enzymes catalyze key metabolic reactions by forming and breaking C-C bonds adjacent to carbonyl groups. researchgate.net The catalytic power of TPP stems from the acidic proton on the C2 of its thiazolium ring. researchgate.net Deprotonation of this position generates a nucleophilic ylide that attacks carbonyl substrates, effectively functioning as an acyl anion equivalent—the same role played by a 2-lithio-1,3-dithiane in the Corey-Seebach reaction. researchgate.net

Therefore, the chemistry of 1,3-dithianes provides a non-enzymatic mimic of TPP-catalyzed reactions like those mediated by pyruvate (B1213749) decarboxylase or transketolase. researchgate.net This parallel highlights how fundamental principles of organic reactivity, such as the stabilization of a carbanion by adjacent heteroatoms, are leveraged in both synthetic chemistry and biological catalysis. The dithiane scaffold, in this context, acts as a functional mimic of the thiazolium ring of TPP, validating the concept of umpolung in a biological framework. researchgate.net

Studies on Stereochemical Control and Asymmetric Induction in Dithiane-Mediated Reactions

Achieving stereochemical control is a paramount goal in organic synthesis. In reactions involving 1,3-dithianes, asymmetric induction can be achieved through various strategies, including substrate control, the use of chiral auxiliaries, and organocatalysis.

When a 2-lithio-1,3-dithiane adds to a chiral electrophile, such as a chiral aldehyde or lactol, the stereochemical outcome is determined by the principles of 1,2- or 1,3-asymmetric induction. nih.gov For example, additions to α-substituted γ-lactols can proceed with high diastereoselectivity. nih.gov The stereochemical course can often be predicted and controlled by chelation effects. In non-chelating conditions, the reaction may follow the Felkin-Anh model, while the presence of a chelating metal and a nearby Lewis basic group in the substrate can favor the formation of a rigid cyclic transition state, leading to the opposite diastereomer. nih.gov

Furthermore, the development of catalytic asymmetric methods has provided elegant solutions for stereocontrol. For example, the conjugate addition of 2-carboxythioester-1,3-dithianes to nitroalkenes can be rendered highly enantioselective by using chiral bifunctional organocatalysts, such as those based on a thiourea (B124793) scaffold. These catalysts activate both the nucleophile and the electrophile through a network of hydrogen bonds, organizing the transition state to favor the formation of one enantiomer over the other, achieving enantiomeric excesses of up to 92%. Similarly, the asymmetric addition of 2-lithio-1,3-dithianes to chiral N-phosphonyl imines has been shown to proceed with excellent diastereoselectivity, providing a route to chiral α-amino-1,3-dithianes.

StrategyExample ReactionControlling FactorOutcome
Substrate Control2-Lithio-1,3-dithiane + Chiral α-hydroxylactolChelation vs. Non-chelation (Felkin-Anh)High diastereoselectivity
Organocatalysis2-Carboxythioester-1,3-dithiane + NitroalkeneChiral bifunctional thiourea catalystHigh enantioselectivity
Chiral Auxiliary2-Lithio-1,3-dithiane + Chiral N-phosphonyl imineChiral group on the imineHigh diastereoselectivity

Strategic Applications of 1,3 Dithiane, 2 Propylidene in Complex Molecule Synthesis

Functional Group Interconversions and Derivatizations from Dithianes

Beyond its role in assembling carbon skeletons, the 1,3-dithiane (B146892) group is a versatile platform for a variety of functional group transformations. The conversion of the dithiane moiety into other functionalities is a key step that often occurs late in a synthetic sequence to unmask a reactive group or introduce new chemical handles.

The 1,3-dithiane ring is a well-established precursor to carbonyl compounds, and this transformation can be leveraged to synthesize more complex functionalities such as α-hydroxy ketones and 1,2-diketones. orgsyn.org The lithiated anion of a 2-alkyl-1,3-dithiane (which can be formed from 1,3-Dithiane, 2-propylidene- via reduction) can react with an acid chloride. Subsequent hydrolysis of the dithiane would yield a 1,2-diketone.

Similarly, the synthesis of α-hydroxy ketones can be achieved by reacting the lithiated dithiane with an aldehyde or ketone. scribd.com This addition reaction forms a tetrahedral intermediate which, after workup and hydrolysis of the dithiane group, yields the desired α-hydroxy ketone. scribd.com This reaction can be highly diastereoselective, providing a reliable method for installing stereocenters. uwindsor.ca The reaction of the dithiane anion with epoxides provides access to β-hydroxy carbonyl compounds. scribd.com

PrecursorReagentIntermediate ProductFinal Product
2-Lithio-1,3-dithianeAldehyde/KetoneDithiane-protected α-hydroxy adductα-Hydroxy Ketone
2-Lithio-1,3-dithianeAcid ChlorideDithiane-protected 1,2-dicarbonyl adduct1,2-Diketone
2-Lithio-1,3-dithianeEpoxideDithiane-protected β-hydroxy adductβ-Hydroxy Ketone

The strong carbon-sulfur bonds of the dithiane ring allow for transformations that are not possible with simple carbonyl compounds. One such unique conversion is the synthesis of geminal difluoromethanes. Easily prepared 2-alkyl-1,3-dithiane derivatives, which can be obtained by reducing the exocyclic double bond of 1,3-Dithiane, 2-propylidene-, react with bromine trifluoride (BrF₃) to furnish the corresponding 1,1-difluoromethyl alkanes in good yields. organic-chemistry.orgscribd.com This reaction provides a valuable method for introducing the gem-difluoro moiety, a functional group of increasing importance in medicinal chemistry.

In another useful transformation, dithiane derivatives can be converted into a wide variety of functionalized orthoesters. This can be accomplished under mild and environmentally friendly electrochemical conditions, highlighting the utility of dithianes as precursors to this class of compounds. organic-chemistry.orgorganic-chemistry.org Orthoesters are themselves versatile intermediates, serving as building blocks for heterocycles and other complex molecules. organic-chemistry.org

Applications as Masked Methylene (B1212753) and Formyl Dianion Equivalents

The foundational concept of 1,3-dithiane chemistry lies in its ability to function as a masked acyl anion equivalent. youtube.com The C-2 proton of a standard 1,3-dithiane is sufficiently acidic (pKa ≈ 31) to be removed by a strong base like n-butyllithium, generating a nucleophilic carbanion. youtube.comresearchgate.net This nucleophile can then react with various electrophiles. Subsequent hydrolysis of the dithiane moiety regenerates a carbonyl group, completing the synthetic transformation. youtube.com

This "umpolung" strategy effectively inverts the normal electrophilic character of a carbonyl carbon into a nucleophilic one. When the parent 1,3-dithiane (derived from formaldehyde) is doubly deprotonated or used in a sequential alkylation, it can be considered an equivalent of a formaldehyde (B43269) dianion or a methylene dianion. uwindsor.ca This allows for the two-step introduction of a methylene group between two electrophilic centers.

While 1,3-dithiane, 2-propylidene- does not directly function as a simple formyl or methylene dianion equivalent, its ketene (B1206846) dithioacetal structure allows it to serve as a masked equivalent for a β-lithiated propionaldehyde (B47417) or a related three-carbon synthon. Deprotonation at the allylic methyl group would generate a nucleophile that, after reaction with an electrophile and subsequent hydrolysis of the dithioacetal, would yield a more complex carbonyl-containing product. This extends the core concept of dithiane-mediated umpolung to the synthesis of more substituted and functionalized targets.

Chemoselective Transformations in Multistep Organic Synthesis

Chemoselectivity is a critical aspect of multistep synthesis, and dithiane derivatives exhibit predictable reactivity that can be exploited for this purpose. The dithiane group is stable under a variety of reaction conditions, allowing for transformations on other parts of a molecule while the masked carbonyl remains protected.

A key example of this chemoselectivity is seen in thioacetalization reactions. Using a non-thiolic, odorless equivalent of propane-1,3-dithiol, it has been demonstrated that aromatic aldehydes and aliphatic ketones can be selectively protected in the presence of aromatic ketones. organic-chemistry.org The slower reaction rate of the aromatic ketones allows for high chemoselectivity under mild, acid-catalyzed conditions. organic-chemistry.org This principle is directly applicable to substrates containing multiple carbonyl functionalities, where selective protection is required.

Furthermore, the deprotonation of dithianes is highly chemoselective. In a molecule containing multiple acidic protons, such as an alkyne C(sp)–H bond, the dithiane methine proton can be selectively removed using an appropriate base, leaving the other potentially reactive sites untouched. nih.gov This allows for the precise formation of a C-C bond at the dithiane core without interfering with other functional groups, a crucial advantage in the synthesis of complex molecules. nih.gov

Table 1: Examples of Chemoselective Transformations

Substrate with Multiple Functional Groups Reagent/Condition Result Preserved Functional Group(s)
Mixture of 4-nitrobenzaldehyde (B150856) and acetophenone 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione, HCl (cat.), solvent-free Selective formation of 4-nitrobenzaldehyde dithioacetal Aromatic ketone
2-(Alkynyl)-1,3-dithiane n-Butyllithium Deprotonation at C-2 of the dithiane ring Terminal alkyne C-H
Dithiane-containing alkaloid with amine Bis(trifluoroacetoxy)iodobenzene Oxidative deprotection to ketone Amine functionality

Development and Application of Chiral 1,3-Dithiane Reagents for Asymmetric Synthesis (e.g., (R)-Salbutamol)

The development of chiral variants of 1,3-dithiane has opened avenues for asymmetric synthesis, enabling the construction of enantiomerically pure molecules. A prominent example is the enantioselective synthesis of the bronchodilator (R)-Salbutamol. nih.govacs.org This synthesis utilizes a C2-symmetric chiral acyl anion equivalent, (1R,3R)-1,3-dithiane 1,3-dioxide. nih.govresearchgate.net

The key step involves the addition of the lithiated chiral dithiane dioxide to an aromatic aldehyde. nih.gov This reaction proceeds with very high stereocontrol, establishing the chiral center of the target molecule. nih.govacs.org Subsequent transformation via a Pummerer reaction, followed by work-up with lithium ethanethiolate, generates an α-hydroxy thiolester in high yield. nih.gov Further synthetic steps convert this intermediate into (R)-Salbutamol with a high enantiomeric excess. nih.govacs.org This strategic use of a chiral dithiane reagent demonstrates a powerful method for controlling stereochemistry in the synthesis of pharmaceutically important compounds.

Table 2: Key Steps in the Asymmetric Synthesis of (R)-Salbutamol

Step Precursor Reagents Intermediate/Product Yield/Stereoselectivity
1. Lithiation (1R,3R)-1,3-Dithiane 1,3-dioxide n-Butyllithium Lithiated chiral dithiane Quantitative
2. Aldehyde Addition Lithiated chiral dithiane + Aromatic aldehyde THF, 0 °C Adduct with high stereocontrol High Yield
3. Pummerer Reaction Dithiane-aldehyde adduct Trifluoroacetic anhydride, 2,6-lutidine Pummerer intermediate Not isolated
4. Thiolysis Pummerer intermediate Lithium ethanethiolate (LiSEt) α-Hydroxy thiolester High Yield
5. Reduction/Deprotection α-Hydroxy thiolester Further transformations (R)-Salbutamol High enantiomeric excess

Novel Ring System and Heterocycle Construction (e.g., Pyrrolines, Dihydrodithiins)

Ketene dithioacetals, such as 1,3-dithiane, 2-propylidene-, are highly versatile intermediates for the synthesis of heterocyclic compounds. tandfonline.com Their "push-pull" electronic nature, with electron-donating alkylthio groups and the potential for electron-withdrawing groups at the α-position, activates them for a variety of cyclization reactions. tandfonline.com

While direct examples using 1,3-dithiane, 2-propylidene- for pyrroline (B1223166) synthesis are specific, the general strategy is well-precedented. Ketene dithioacetals can act as dienophiles in [4+2] cycloadditions or as partners in [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides to form five-membered rings. A plausible route to a pyrrolidine (B122466) or pyrroline derivative could involve the reaction of the lithiated allylic position of 1,3-dithiane, 2-propylidene- with an aziridine (B145994) or a related three-membered ring, followed by cyclization.

The construction of sulfur-containing heterocycles is also a logical application. For instance, the formation of dihydrodithiins could be envisioned through the dimerization of a reactive intermediate derived from the ketene dithioacetal. Alternatively, reaction with a suitable S-nucleophile could initiate a cascade leading to a new sulfur-containing ring system. The reaction of thioketones with thiocarbonyl ylides to form 1,3-dithiolanes, followed by rearrangement or further reaction, showcases the propensity of these sulfur intermediates to form stable rings. researchgate.net The inherent reactivity of the C=C bond and the dithiane moiety in 1,3-dithiane, 2-propylidene- makes it a promising building block for accessing novel heterocyclic scaffolds.

Advanced Spectroscopic and Analytical Characterization in 1,3 Dithiane, 2 Propylidene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the routine characterization of 2-propylidene-1,3-dithiane and related compounds. While specific spectral data for 2-propylidene-1,3-dithiane is not extensively published, the expected chemical shifts can be inferred from closely related structures and general principles.

For 2-propylidene-1,3-dithiane, the ¹H NMR spectrum would feature characteristic signals for the propylidene group's methyl (CH₃) and methylene (B1212753) (CH₂) protons, along with the vinylic proton (=CH). The 1,3-dithiane (B146892) ring itself would show signals for the four methylene protons at the C4/C6 positions and the two protons at the C5 position. The chemical shifts of the C4/C6 protons, being adjacent to the sulfur atoms, would appear further downfield compared to the C5 protons.

The ¹³C NMR spectrum provides complementary information. Key signals would include those for the sp²-hybridized carbons of the propylidene double bond (C2 and the adjacent vinylic carbon) and the sp³-hybridized carbons of the dithiane ring (C4/C6 and C5). Data for the closely related isomer, 2-(2-methylpropylidene)-1,3-dithiane, provides a valuable reference for the chemical shifts of the dithiane ring carbons in this class of compounds nih.gov. Isotopic labeling, such as using ¹³C and deuterium, is a powerful strategy to unambiguously assign signals and trace the metabolic or synthetic pathways of these molecules nih.govsigmaaldrich.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,3-Dithiane, 2-propylidene- (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Dithiane C4-H, C6-H~2.8 - 3.1~29 - 31
Dithiane C5-H~1.9 - 2.2~25 - 27
Propylidene =CH~5.0 - 5.5~120 - 125
Propylidene -CH₂-~2.0 - 2.4~20 - 25
Propylidene -CH₃~1.0 - 1.2~12 - 15
Dithiane C2N/A~130 - 135

By acquiring NMR spectra at various time points, researchers can monitor the consumption of starting materials and the formation of products, providing crucial kinetic and mechanistic data. This is particularly useful for tracking the progress of reactions involving the dithiane moiety, such as its formation from an aldehyde or its deprotection nih.govresearchgate.net.

Many reactions involving 1,3-dithianes proceed through highly reactive, short-lived intermediates. Low and variable temperature (VT) NMR studies are critical for observing and characterizing these species. By cooling the reaction mixture, the lifetime of intermediates such as lithiated dithianes or thiocarbenium ions can be extended, allowing for their direct spectroscopic detection.

For instance, the formation of 2-lithio-1,3-dithiane, a key intermediate in umpolung chemistry, has been studied using low-temperature ¹³C NMR, often employing isotopically labeled reagents to aid in characterization. These studies provide insight into the structure and bonding of this important nucleophile.

Similarly, VT-NMR can be used to study the formation and stability of thiocarbenium ions, which can be generated from 2-alkylidene-1,3-dithianes under acidic conditions. Evidence for the formation of such ions in related systems has been collected through low-temperature NMR experiments, helping to elucidate their structure and configuration in various electrophilic reactions.

Mass Spectrometry (MS) in Reaction Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound and its fragments.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of 2-propylidene-1,3-dithiane and its reaction products. By measuring the mass of a molecule with very high accuracy (typically to four or five decimal places), HRMS allows for the determination of its exact elemental formula. This capability is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

In reaction pathway analysis, HRMS can be used to identify intermediates, byproducts, and final products in a complex reaction mixture, providing strong evidence to support or refute a proposed mechanism. For example, in a reaction where 2-propylidene-1,3-dithiane is a reactant, HRMS could confirm the mass of the expected product and help identify any unexpected side products, offering deeper insight into the reaction's course.

The typical electron ionization (EI) mass spectrum of a 2-alkylidene-1,3-dithiane would be expected to show a molecular ion peak (M⁺·). Common fragmentation patterns would likely involve cleavage of the dithiane ring and fragmentation of the alkylidene side chain. The fragmentation of the parent 1,3-dithiane molecule itself shows characteristic losses that can help identify the core structure nist.gov. The stability of the resulting fragment ions often dictates the major peaks observed in the spectrum chemguide.co.uklibretexts.org.

Table 2: Expected Key Ions in the EI Mass Spectrum of 1,3-Dithiane, 2-propylidene-

m/z ValuePossible Fragment IdentityDescription
160[C₇H₁₂S₂]⁺·Molecular Ion (M⁺·)
119[C₄H₇S₂]⁺Loss of propyl group
106[C₃H₆S₂]⁺·Fragmentation of the dithiane ring
74[CH₂S₂]⁺·Characteristic dithiane fragment

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For derivatives of 2-propylidene-1,3-dithiane that are crystalline, this technique can provide precise bond lengths, bond angles, and conformational details.

Studies on related 1,3-dithiane derivatives have shown that the six-membered dithiane ring typically adopts a stable chair conformation. X-ray analysis would confirm if this conformation is maintained in 2-propylidene-1,3-dithiane and reveal the precise geometry of the exocyclic double bond and the propylidene substituent.

Furthermore, if the molecule contains chiral centers, X-ray crystallography of a single crystal can determine the absolute stereochemistry, which is often crucial for understanding its biological activity or its role in asymmetric synthesis. The crystal packing information obtained also reveals intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the solid-state properties of the material nih.gov.

Time-Resolved Spectroscopic Techniques (e.g., Laser Flash Photolysis) for Transient Species Identification

Time-resolved spectroscopic techniques, such as laser flash photolysis (LFP), are employed to study extremely short-lived transient species like excited states, radicals, or ions generated during a photochemical reaction researchgate.net. These experiments involve exciting a sample with a short, intense laser pulse and then monitoring the changes in its absorption or emission over time, often on timescales ranging from femtoseconds to milliseconds.

While specific LFP studies on 2-propylidene-1,3-dithiane are not widely reported, this technique holds significant potential. For example, LFP could be used to investigate the photochemistry of this compound. Upon UV irradiation, it might form a triplet excited state or undergo electron transfer to generate a radical cation. LFP would allow for the direct observation of the absorption spectra of these transient species and the measurement of their decay kinetics. This information is invaluable for understanding photoinitiated reaction mechanisms, such as photocycloadditions or electron transfer reactions, in which 2-propylidene-1,3-dithiane could participate. Studies on other sulfur-containing chromophores, such as thioxanthones, have successfully used LFP to characterize their triplet states and ketyl radicals, demonstrating the utility of this technique for organosulfur compounds rsc.org.

Q & A

(Basic) What are the common synthetic routes for 2-propylidene-1,3-dithiane derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of 1,3-dithiane derivatives often employs sulfur-transfer reagents like piperidinium tetrathiotungstate to cyclize 1,2-dihaloalkanes into cyclic disulfides. For example, 2-propylidene derivatives can be synthesized by reacting 1,3-propanedithiol with aldehydes or ketones under acidic conditions. highlights that using stoichiometric sulfur-transfer reagents yields cyclic disulfides (e.g., 1,3-dithianes) with 70–85% efficiency, depending on the dihaloalkane structure . further demonstrates that substituting 1,3-propanedithiol with odorless dithiane precursors (e.g., 3-(1,3-dithian-2-ylidene)-pentane-2,4-dione) improves reaction safety and yields by 15–20% under mild acidic conditions . Optimizing solvent polarity and temperature (e.g., THF at 0–25°C) minimizes side reactions and enhances purity.

(Advanced) How can stereochemical outcomes in 1,3-dithiane derivatives be controlled during alkylation or electrophilic substitution?

Methodological Answer:
Stereochemical control in 1,3-dithiane systems requires careful selection of lithiation agents and electrophiles. For instance, n-butyllithium generates a planar carbanion at the dithiane C2 position, which reacts with electrophiles (e.g., epoxides) to form stereodefined products. shows that alkylation of enantiopure epoxides with lithiated dithianes preserves chirality, yielding alkyl-dithiane adducts with >80% enantiomeric excess (e.e.) . Computational modeling (e.g., DFT) and X-ray crystallography (as in ) are critical for verifying chair conformations and equatorial aryl-substituent orientations, which dictate stereoselectivity .

(Basic) What spectroscopic techniques are most effective for characterizing 2-propylidene-1,3-dithiane derivatives?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent environments (e.g., dithiane ring protons resonate at δ 2.5–3.5 ppm). uses 1^1H NMR to confirm equatorial aryl-ring orientations via coupling constants .
  • X-ray Crystallography : Resolves chair conformations and dihedral angles (e.g., aryl rings perpendicular to the dithiane plane, as in ) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular ions (e.g., [M+H]+^+ for C7_7H12_{12}S2_2 at m/z 160.0395) .

(Advanced) How can researchers resolve contradictions in reported mutagenic activities of 1,3-dithiane derivatives?

Methodological Answer:
Discrepancies in mutagenicity data (e.g., reports direct mutagenicity in Salmonella strains, while other studies omit this) require systematic validation:

Reproduce Assays : Use Ames test protocols (TA98/TA100 strains) with standardized dithiane concentrations (e.g., 0.1–1.0 mg/plate) .

Control for Impurities : Purify compounds via column chromatography (SiO2_2, hexane/EtOAc) to exclude mutagenic byproducts.

Mechanistic Studies : Assess DNA adduct formation via 32^{32}P-postlabeling or comet assays to confirm genotoxicity pathways.

(Basic) What safety protocols are essential when handling 1,3-dithiane derivatives in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats ( ).
  • Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 1 ppm) .
  • Spill Management : Neutralize spills with 10% NaHCO3_3 and adsorb with vermiculite .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent oxidation .

(Advanced) What strategies optimize the deprotection of 1,3-dithiane protecting groups to regenerate carbonyl compounds?

Methodological Answer:
Deprotection methods vary by stability:

  • Oxidative Cleavage : Hg(ClO4_4)2_2/CaCO3_3 in THF/H2_2O selectively removes dithiane groups but risks heavy metal contamination .
  • Radical Initiation : I2_2/CaCO3_3 in CH3_3CN/H2_2O provides milder conditions (60% yield) .
  • Photocatalysis : Recent studies propose TiO2_2-mediated UV cleavage for greener alternatives (under investigation).

(Basic) How does the electronic nature of substituents influence the reactivity of 1,3-dithiane derivatives in nucleophilic additions?

Methodological Answer:
Electron-withdrawing groups (e.g., -NO2_2) at the C2 position stabilize the dithiane carbanion, enhancing nucleophilicity. shows that chloro-substituted dithianes (e.g., 2-[2-chloro-1-(1-chlorovinyl)-allylidene]-1,3-dithiane) exhibit 30% faster reaction rates in thioacetalization compared to alkyl derivatives . Hammett σ+^+ correlations quantify substituent effects on reaction kinetics.

(Basic) What are the applications of 1,3-dithiane derivatives in multi-step organic synthesis?

Methodological Answer:
1,3-Dithianes serve as:

  • Carbonyl Equivalents : Deprotection yields ketones/aldehydes for C–C bond formation ( ) .
  • Chiral Auxiliaries : Enantioselective alkylations (e.g., in ) for natural product synthesis .
  • Thioacetalization Reagents : Odorless alternatives to thiols for protecting carbonyls ( ) .

(Advanced) How do solvent polarity and temperature affect the regioselectivity of electrophilic attacks on 1,3-dithiane derivatives?

Methodological Answer:
Polar aprotic solvents (e.g., DMF) stabilize transition states for equatorial electrophilic attacks, favoring C2-substitution (90% selectivity). In contrast, nonpolar solvents (e.g., toluene) promote axial attacks due to reduced solvation (60% selectivity). corroborates this via X-ray data showing equatorial aryl-group dominance in polar media . Low temperatures (−78°C) further enhance regioselectivity by slowing competing pathways.

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